7-Butylazepan-2-one
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Overview
Description
7-Butylazepan-2-one: is a nitrogen-containing heterocyclic compound, specifically a seven-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Butylazepan-2-one can be achieved through a ring-expansion reaction of a 4-substituted cyclohexanone. This process involves the use of a chiral 1,3-azidopropanol derivative and a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2). The reaction proceeds through the formation of an intermediate azide, which undergoes ring expansion to form the desired lactam .
Industrial Production Methods: Industrial production of this compound typically involves the same ring-expansion methodology but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Butylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactam to the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted lactams depending on the reagents used.
Scientific Research Applications
7-Butylazepan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex nitrogen-containing compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 7-Butylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 5-tert-Butylazepan-2-one
- 6-Ethylpiperidin-2-one
- 7-Hexylazepan-2-one
Comparison: 7-Butylazepan-2-one is unique due to its specific butyl substitution at the seventh position, which imparts distinct chemical and physical properties compared to other similar lactams. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
51924-43-7 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
7-butylazepan-2-one |
InChI |
InChI=1S/C10H19NO/c1-2-3-6-9-7-4-5-8-10(12)11-9/h9H,2-8H2,1H3,(H,11,12) |
InChI Key |
AAIFNMVVDDVHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCCC(=O)N1 |
Origin of Product |
United States |
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